3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several different functional groups, including a chlorobenzyl group, a methylthio phenyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound relatively non-polar, while the presence of the oxadiazole ring could potentially make it more polar .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural similarities to the specified molecule have been synthesized and evaluated for their antimicrobial properties. For instance, research by Abu‐Hashem and Gouda (2017) focused on the synthesis of quinoline, chromene, and pyrazole derivatives bearing a triazolopyrimidine moiety. These compounds were evaluated for antimicrobial activity, showing promising results against various microbial strains (Abu‐Hashem & Gouda, 2017). This suggests potential research applications of similar compounds in developing new antimicrobial agents.
Anticancer and Anti-Inflammatory Activities
Another study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. These compounds were tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The study provides a basis for investigating related compounds for their potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Methodologies for Synthesis
Research on the synthesis of complex heterocyclic compounds offers insights into methodologies that could be applied to the synthesis of the specified compound. For example, the work by Luo et al. (2020) on the synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives through tandem aza-Wittig reaction showcases advanced synthetic techniques that could be relevant for synthesizing compounds with similar structural complexities (Luo et al., 2020).
Biological Evaluations and Applications
Additionally, the evaluation of similar compounds for biological activities, as seen in the study by Petrie et al. (1985) on pyrazolo[3,4-d]pyrimidine ribonucleosides, demonstrates the potential for these molecules in medical research, particularly in the development of antiviral and anticancer agents (Petrie et al., 1985).
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O2S/c1-32-16-8-4-14(5-9-16)19-24-17(31-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUIHJTXDWNMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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